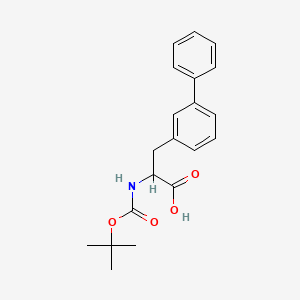

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid

Description

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid is a synthetic amino acid derivative characterized by a biphenyl group at the 3rd carbon, a tert-butoxycarbonyl (Boc)-protected amine at the 2nd carbon, and a propanoic acid backbone. The Boc group enhances stability during synthetic processes, while the biphenyl moiety may contribute to hydrophobic interactions in biological systems, such as ligand-receptor binding.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEFJZPUOYOJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid typically involves several steps:

Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

Introduction of the Propanoic Acid Backbone: The biphenyl group is then reacted with a suitable reagent to introduce the propanoic acid backbone. This can be achieved through a Friedel-Crafts acylation reaction.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Chemical Reactions Analysis

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amino group.

Scientific Research Applications

Pharmaceutical Synthesis

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, it can be used to synthesize peptide analogs or other bioactive molecules aimed at specific therapeutic targets.

Case Study: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogs that exhibit improved binding affinity to specific receptors. The Boc group facilitates the protection of the amino group during peptide coupling reactions, allowing for selective modifications and high yields of desired products .

Material Science

The compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to enhanced charge transport properties, making it suitable for use as a dopant or host material in OLED formulations.

Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Device Efficiency | 20 lm/W |

| Lifetime | >10,000 hours |

Biochemical Research

In biochemical research, this compound can be utilized as a tool for studying enzyme interactions and protein-ligand binding. Its ability to mimic amino acids makes it useful for probing biological pathways and mechanisms.

Case Study: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property has implications for drug design targeting metabolic disorders .

Synthetic Methodologies

The compound is often employed in various synthetic methodologies, including asymmetric synthesis and catalysis. Its structural features enable the development of chiral centers through asymmetric hydrogenation processes.

Synthesis Pathways

Recent advancements have highlighted efficient synthetic routes for producing this compound with high optical purity using asymmetric hydrogenation techniques . These methods reduce waste and improve overall yield compared to traditional approaches.

Mechanism of Action

The mechanism of action of 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with active sites.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substitutions

3-(Boc-amino)-3-phenylpropionic acid

- Molecular Weight : 265.31 g/mol (vs. ~325–350 g/mol estimated for the target compound).

- This analog is simpler to synthesize but less likely to engage in π-π stacking interactions .

(R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid

- Structure : Hydroxyl group on the phenyl ring, Boc at the 3rd carbon.

- Molecular Weight : 281.31 g/mol.

- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability. The stereochemistry (R-configuration) could alter binding specificity compared to the target compound’s undefined stereochemistry .

(S)-3-(3'-Chloro-biphenyl-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid

- Structure : Chloro-substituted biphenyl, ethoxy-oxoproline group.

- Molecular Formula: C₂₀H₂₂ClNO₄.

- The ethoxy group adds steric hindrance, which may improve metabolic stability but complicate synthesis .

Analogs with Aliphatic Substituents

(R,S)-2-Isobutyl-3-(Boc-amino)propanoic Acid

- Structure : Isobutyl substituent instead of biphenyl.

- Molecular Weight : 245.32 g/mol.

- Key Differences : The aliphatic isobutyl group reduces aromatic interactions but increases lipophilicity. This analog may exhibit better blood-brain barrier penetration but lower specificity for aromatic-binding targets .

Boc-(S)-2-Amino-3-(4-ethylphenyl)propanoic Acid

- Structure : Ethyl-substituted phenyl group.

- Molecular Formula: C₁₆H₂₃NO₄.

- Key Differences : The ethyl group provides moderate hydrophobicity without the steric demands of biphenyl. This balance may suit applications requiring intermediate membrane permeability .

Biological Activity

3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid, also known as Boc-(S)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure that contributes to its steric and electronic properties, influencing its reactivity and interactions with biological molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino acid derivative enhances its stability and selectivity in chemical reactions.

Molecular Formula: C17H21NO4

Molecular Weight: 341.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The biphenyl moiety allows for enhanced binding affinity and specificity, which can modulate signaling pathways related to neurotransmission and cellular responses.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits enzyme inhibition capabilities, particularly in pathways associated with cancer cell proliferation. For instance, studies have shown that derivatives of biphenyl compounds can inhibit specific kinases involved in tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (+)-2-(4-biphenyl)propionic acid | Structure | Lacks protecting groups; simpler structure |

| (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid | Structure | Similar Boc protection but different core structure |

| This compound | Structure | Shares structural similarities but varies in stereochemistry |

Case Studies

- Inhibition of HSET (KIFC1) : A study demonstrated that biphenyl derivatives showed micromolar inhibition of HSET, a kinesin involved in mitotic spindle formation in cancer cells. The inhibition led to multipolar spindle formation and subsequent cell death in centrosome-amplified human cancer cells .

- Neuroprotective Effects : Investigations into the neuroprotective potential of biphenyl derivatives suggest they may influence synaptic plasticity and neuronal communication pathways, making them candidates for treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it valuable for various applications:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides that target specific biological pathways.

- Drug Development : Its potential in oncology is notable, particularly in formulating drugs that inhibit tumor growth.

- Bioconjugation : The compound is utilized in bioconjugation techniques to enhance the efficacy and specificity of drugs or imaging agents.

- Material Science : It is also explored for creating advanced materials with unique properties for drug delivery systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

- Biphenyl incorporation : Suzuki-Miyaura cross-coupling or direct arylation to attach the biphenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature (70–90°C) .

- Propanoic acid backbone assembly : Employing ester hydrolysis under basic conditions (e.g., NaOH/EtOH) or enzymatic catalysis for stereochemical control.

- Critical parameters : Reaction temperature (to avoid Boc deprotection), solvent polarity (for solubility of the biphenyl moiety), and catalyst loading (to minimize side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.3–1.5 ppm and biphenyl aromatic protons (δ 7.2–7.8 ppm). The α-proton adjacent to the amino group appears as a doublet (δ 4.0–4.5 ppm) .

- ¹³C NMR : Confirm the Boc carbonyl (δ 155–160 ppm) and carboxylic acid carbon (δ 170–175 ppm) .

- IR spectroscopy : Identify the Boc carbamate C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during solid-phase synthesis of this compound, particularly due to steric hindrance from the biphenyl group?

- Methodological Answer :

- Double coupling : Repeat the coupling step with fresh activation reagents (e.g., HBTU/DIPEA) to ensure complete amide bond formation.

- Microwave-assisted synthesis : Enhance reaction kinetics by applying microwave irradiation (50–60°C, 20–30 W) to overcome steric barriers .

- Alternative resins : Use low-loading Wang resin to reduce steric crowding during amino acid attachment .

Q. What strategies optimize the Boc deprotection step while minimizing side reactions such as racemization or biphenyl cleavage?

- Methodological Answer :

- Acid selection : Use 20–30% trifluoroacetic acid (TFA) in DCM for controlled deprotection (0–5°C, 30–60 min) to avoid excessive acidity damaging the biphenyl group .

- Scavengers : Add 2% triisopropylsilane (TIS) or water to quench carbocation byproducts and prevent alkylation of the aromatic ring.

- Kinetic monitoring : Track depletion of the Boc group via inline FTIR or LC-MS to terminate reactions promptly .

Q. How does the biphenyl group’s steric and electronic effects influence the compound’s reactivity in downstream functionalization, and how can this be mitigated?

- Methodological Answer :

- Steric hindrance : The biphenyl group reduces nucleophilic attack at the α-carbon. Mitigate via:

- Bulky base/solvent systems : Use DIPEA in DMF to stabilize transition states .

- Directed ortho-metalation : Employ directing groups (e.g., amides) to facilitate regioselective modifications .

- Electronic effects : Electron-rich biphenyl systems may undergo unintended electrophilic substitution. Use protecting groups (e.g., methyl esters) during functionalization .

Data Analysis & Contradiction Resolution

Q. How should discrepancies in HPLC purity data between batches be systematically investigated?

- Methodological Answer :

- Column calibration : Verify column performance with certified standards (e.g., USP-grade references) .

- Mobile phase optimization : Adjust pH (2.5–3.0 with TFA) to resolve co-eluting impurities.

- Mass spectrometry correlation : Cross-validate HPLC peaks with high-resolution MS to confirm molecular identity .

Q. What computational methods can predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Boc group and biphenyl moiety to identify degradation-prone sites .

- Molecular Dynamics (MD) simulations : Model solvation effects in aqueous buffers (pH 1–10) to predict hydrolysis rates .

- In silico degradation pathways : Use software like Schrödinger’s QikProp to simulate stability profiles and guide experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.